Paederosidic acid methyl ester
Overview
Description
Paederosidic acid methyl ester is a naturally occurring iridoid glycoside isolated from the plant Paederia scandens, commonly known as “skunkvine” or “stinkvine.” This compound is known for its significant central analgesic activity, which is achieved by activating ATP-sensitive potassium channels in the brain and spinal cord .
Mechanism of Action
Target of Action
Paederosidic acid methyl ester primarily targets the ATP-sensitive K+ channels . These channels play a crucial role in various physiological processes, including the regulation of insulin secretion, neuronal excitability, and vascular tone .
Mode of Action
This compound acts as an activator of the ATP-sensitive K+ channels . By binding to these channels, it influences their open-state probability, leading to an increased flow of K+ ions across the cell membrane .
Biochemical Pathways
The activation of ATP-sensitive K+ channels by this compound can lead to hyperpolarization of the cell membrane . This hyperpolarization can decrease neuronal excitability, which may contribute to the compound’s analgesic effects .
Pharmacokinetics
Such studies would provide valuable insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances .
Result of Action
The activation of ATP-sensitive K+ channels by this compound results in significant central analgesic activity . It enhances the threshold of pain, potentially providing relief from various types of pain .
Biochemical Analysis
Biochemical Properties
Paederosidic acid methyl ester plays a crucial role in biochemical reactions by activating ATP-sensitive potassium channels. This activation enhances the threshold of pain, exhibiting significant central analgesic activity . The compound interacts with various enzymes and proteins, including potassium channels and possibly nitric oxide synthase, influencing the NO-cGMP-ATP sensitive potassium channel pathway . These interactions are essential for its analgesic effects, particularly in the brain and spinal cord.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of ATP-sensitive potassium channels impacts cell signaling pathways involved in pain perception and analgesia
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ATP-sensitive potassium channels. By activating these channels, the compound enhances the threshold of pain, providing central analgesic effects . This activation likely involves changes in gene expression and enzyme activity, contributing to its overall analgesic properties. The exact molecular interactions and pathways remain an area of active research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific storage conditions, such as at -80°C for up to six months . Over time, its analgesic effects may diminish due to degradation or changes in its chemical structure. Long-term studies in vitro and in vivo have shown that the compound maintains its analgesic properties, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances pain thresholds without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Threshold effects have been observed, indicating that there is an optimal dosage range for its analgesic properties.
Metabolic Pathways
This compound is involved in metabolic pathways related to the NO-cGMP-ATP sensitive potassium channel pathway . It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and subsequent activation of potassium channels. These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and function. The compound’s distribution within the brain and spinal cord is particularly important for its analgesic properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with ATP-sensitive potassium channels and other biomolecules, contributing to its analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paederosidic acid methyl ester is typically isolated from the aerial parts of Paederia scandens. The extraction process involves using solvents such as methanol, ethanol, or DMSO to dissolve the compound from the plant material . The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify the compound .
Industrial Production Methods
the extraction and purification methods used in laboratories can be scaled up for industrial production if needed .
Chemical Reactions Analysis
Types of Reactions
Paederosidic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Paederosidic acid methyl ester has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Paederoside: Another iridoid glycoside isolated from Paederia scandens, known for its anti-inflammatory and analgesic properties.
Asperuloside: An iridoid glycoside found in various plants, known for its anti-inflammatory and antioxidant activities.
Methyl paederosidate: A derivative of paederosidic acid methyl ester with similar biological activities.
Uniqueness
This compound is unique due to its specific activation of ATP-sensitive potassium channels, which distinguishes it from other iridoid glycosides. This unique mechanism of action makes it a valuable compound for studying pain modulation and developing new analgesic therapies .
Properties
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNZIPLLDTLQK-DILZHRMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122413-01-8 | |
Record name | Paederosidic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Paederosidic Acid Methyl Ester (PAME) and where is it found?
A1: this compound (PAME) is an iridoid glucoside, a type of natural product often found in plants. It is isolated from Paederia scandens, a plant used in traditional Chinese medicine. []
Q2: What are the potential therapeutic benefits of PAME?
A2: Research suggests that PAME exhibits antinociceptive activity, meaning it may help relieve pain. [, ] Additionally, Paederia scandens extracts, in which PAME is a key component, have shown antidiarrheal activity. []
Q3: How does PAME exert its antidiarrheal effect?
A3: Studies indicate that PAME, along with other active components in the n-butanol fraction of Paederia scandens (PSNB), might regulate the PI3K/Akt/NF-κB signaling pathway, contributing to its antidiarrheal effect. [] Network pharmacology analysis further suggests that PAME may interact with targets like EGFR, AKT1, and PIK3CA, which are relevant to this pathway and involved in diarrhea. []
Q4: Are there other iridoid glycosides present in Paederia scandens along with PAME?
A4: Yes, Paederia scandens contains several iridoid glycosides in addition to PAME, including paederosidic acid, paederoside, asperuloside, and deacetyl asperuloside. These compounds have been identified in various studies investigating the plant's chemical constituents. [, , , , ]
Q5: Have there been any studies on the pharmacokinetics of PAME?
A5: Yes, a study investigated the pharmacokinetics of PAME and other iridoid glycosides from Paederia scandens extract in rats after intravenous and oral administration using LC-MS/MS analysis. The bioavailability of PAME was determined to be within the range of those investigated. []
Q6: What analytical techniques are used to identify and quantify PAME?
A6: Several analytical techniques have been employed to characterize and quantify PAME, including:
- HPLC-ESI-MS: This technique is used to separate, identify, and quantify PAME in plant extracts and biological samples. []
- LC-MS/MS: This highly sensitive and selective method allows for the simultaneous determination of PAME and other related iridoid glycosides in complex mixtures like plasma. []
- NMR Spectroscopy: Both 1D and 2D NMR spectroscopic data are crucial for elucidating the chemical structure of PAME and confirming its identity. []
Q7: Has the relationship between the structure of PAME and its activity been studied?
A7: While specific structure-activity relationship (SAR) studies focusing solely on PAME modifications and their impact on activity haven't been extensively reported in the provided abstracts, research indicates that PAME, paederosidic acid, paederoside, and 6′-O-E-feruloylmonotropein show favorable docking energies with EGFR, AKT1, and PIK3CA compared to other chemical constituents in the n-butanol fraction of Paederia scandens. [] This suggests that subtle structural differences within this class of compounds can impact their interaction with potential targets and potentially influence their biological activity. Further research focusing on PAME analogs and their SAR would provide a more comprehensive understanding of the structural features essential for its activity.
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